molecular formula C22H20FNO2S B4929582 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-PHENOXYETHYL)BENZAMIDE

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-PHENOXYETHYL)BENZAMIDE

Cat. No.: B4929582
M. Wt: 381.5 g/mol
InChI Key: LEWCRHRTORVMRZ-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-phenoxyethyl)benzamide is a chemical compound with the molecular formula C23H22FNO2S It is known for its unique structure, which includes a fluorophenyl group, a sulfanyl linkage, and a phenoxyethyl group attached to a benzamide core

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO2S/c23-18-12-10-17(11-13-18)16-27-21-9-5-4-8-20(21)22(25)24-14-15-26-19-6-2-1-3-7-19/h1-13H,14-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWCRHRTORVMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenoxyethyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Fluorophenyl Methyl Sulfide: This step involves the reaction of 4-fluorobenzyl chloride with sodium sulfide to form 4-fluorobenzyl sulfide.

    Coupling with Benzamide: The 4-fluorobenzyl sulfide is then coupled with 2-phenoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenoxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenoxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl linkage may form reversible covalent bonds with thiol groups in enzymes. The phenoxyethyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl Methyl Sulfone: Similar structure but with a sulfone group instead of a sulfanyl group.

    2-Phenoxyethylamine: Shares the phenoxyethyl group but lacks the benzamide core.

    Benzamide Derivatives: Various benzamide derivatives with different substituents on the phenyl ring.

Uniqueness

2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenoxyethyl)benzamide is unique due to its combination of a fluorophenyl group, a sulfanyl linkage, and a phenoxyethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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